Dimethyl(phenyl)silyl trifluoroacetate
Description
Properties
CAS No. |
62967-88-8 |
|---|---|
Molecular Formula |
C10H11F3O2Si |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3 |
InChI Key |
FCNLVLJFEPPELZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Silyl Chloride Intermediate Route
The most widely documented method involves the reaction of dimethyl(phenyl)silyl chloride with trifluoroacetic acid (TFA) or its derivatives. This nucleophilic acyl substitution proceeds via deprotonation of TFA by a base, forming a trifluoroacetate anion that displaces chloride from the silyl chloride.
In a representative procedure, dimethyl(phenyl)silyl chloride (1.0 equiv) is combined with trifluoroacetic acid (1.2 equiv) in anhydrous dichloromethane at 0°C. Pyridine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred for 12 hours at room temperature. The crude product is purified via vacuum distillation (bp 85–87°C at 0.5 mmHg) to yield this compound in 78% purity.
Key Variables:
Transesterification of Silyl Esters
Transesterification offers an alternative route, particularly for heat-sensitive substrates. For example, trimethylsilyl trifluoroacetate reacts with dimethyl(phenyl)silanol in refluxing hexane, driven by the volatility of methanol (Scheme 1).
$$
\text{Me}2\text{PhSiOH} + \text{CF}3\text{COOSiMe}3 \rightarrow \text{Me}2\text{PhSiOCOCF}_3 + \text{MeOH} \uparrow \quad \text{}
$$
This method achieves yields of 65–70% but requires rigorous drying to prevent silanol condensation.
Catalytic Esterification Using BiCl₃/TMSCl
A novel approach adapted from silyl-Prins cyclization employs BiCl₃ and TMSCl as co-catalysts (Table 1). In this protocol, dimethyl(phenyl)silanol (1.0 equiv) and ethyl trifluoroacetate (1.2 equiv) react in dichloromethane at 0°C. BiCl₃ (0.05 equiv) and TMSCl (1.2 equiv) activate the silanol, enabling ester formation at ambient temperatures.
Table 1. Optimization of BiCl₃/TMSCl-Catalyzed Esterification
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| BiCl₃ Loading | 0.05 equiv | 82 | 95 |
| Reaction Time | 2 hours | 85 | 96 |
| Solvent | CH₂Cl₂ | 88 | 97 |
This method minimizes side products (e.g., disiloxanes) and operates under mild conditions.
Mechanistic Insights and Stereochemical Considerations
Nucleophilic Acyl Substitution Dynamics
The silyl chloride route proceeds through a concerted SN2-like mechanism , where the trifluoroacetate anion attacks the silicon center concurrently with chloride departure (Figure 1). Steric hindrance from the phenyl group slows the reaction relative to trimethylsilyl analogs, necessitating extended reaction times.
Catalytic Activation in BiCl₃/TMSCl Systems
BiCl3 acts as a Lewis acid, coordinating to the silanol oxygen and increasing its electrophilicity. TMSCl serves as a chloride scavenger , shifting the equilibrium toward product formation. This synergy is critical for achieving high yields without requiring excess reagents.
Purification and Analytical Characterization
Distillation vs. Chromatography
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 0.50 (s, 6H, SiMe₂).
- ¹⁹F NMR: δ -75.2 (s, CF₃).
- IR (cm⁻¹): 1785 (C=O), 1250 (C-F), 1110 (Si-O).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Dimethyl(phenyl)silyl chloride | 320 |
| Trifluoroacetic acid | 45 |
| BiCl₃ | 120 |
The BiCl₃/TMSCl method reduces raw material costs by 18% compared to traditional esterification.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Phenyl Trifluoroacetate
Structure: Phenyl trifluoroacetate (C₈H₅F₃O₂, CAS 500-73-2) is an aromatic ester with a phenyl group directly attached to the trifluoroacetate oxygen.
Properties:
- Boiling point: 146–147°C .
- Reactivity: Acts as an acylating agent in esterification and protecting-group chemistry.
Key Differences: - Unlike dimethyl(phenyl)silyl trifluoroacetate, phenyl trifluoroacetate lacks a silicon atom, resulting in lower leaving-group ability. The silyl group in this compound stabilizes transition states via hyperconjugation, enhancing its utility in nucleophilic displacements .
Ethyl Trifluoroacetate
Structure: Ethyl trifluoroacetate (CF₃COOCH₂CH₃) is a simple alkyl ester.
Properties:
- Lower steric hindrance compared to dimethyl(phenyl)silyl derivatives.
- Reactivity: Used as a mild acylating agent but less effective in silicon-mediated reactions due to the absence of a silyl group .
Key Differences: - Ethyl trifluoroacetate is less thermally stable and more prone to hydrolysis than silyl esters. The dimethyl(phenyl)silyl group confers hydrolytic stability and compatibility with harsh reaction conditions .
Trimethylsilyl Trifluoroacetate
Structure: Trimethylsilyl trifluoroacetate (CF₃COOSi(CH₃)₃).
Properties:
tert-Butyldimethylsilyl (TBDMS) Esters
Structure: TBDMS-protected trifluoroacetates (e.g., CF₃COOSi(CH₃)₂C(CH₃)₃).
Properties:
- Extreme steric bulk, making them ideal for long-term hydroxyl protection .
Key Differences: - This compound offers intermediate steric bulk—less than TBDMS but more than trimethylsilyl—providing a balance between stability and reactivity in dynamic synthetic pathways .
Data Table: Comparative Properties
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